molecular formula C19H13Cl2FN2O3 B2861516 N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-36-8

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2861516
Número CAS: 868678-36-8
Peso molecular: 407.22
Clave InChI: HAZXRQAVYXODEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 868678-36-8) is a synthetic small molecule with a molecular weight of 407.22 g/mol and a molecular formula of C19H13Cl2FN2O3 . It features a dihydropyridine-3-carboxamide core structure, substituted with a 2,4-dichlorophenyl group on the carboxamide nitrogen and a 4-fluorobenzyloxy moiety at the 1-position of the dihydropyridine ring . This specific architecture makes it a valuable building block in medicinal and synthetic chemistry for constructing more complex molecules . In scientific research, this compound has diverse applications. It is investigated in biology as a biochemical probe to study enzyme interactions and in medicine for its potential therapeutic properties, which include anti-inflammatory and anticancer activities . The proposed mechanism of action involves the compound binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects . The dihydropyridine scaffold is a cornerstone of heterocyclic chemistry, and the presence of the 2-oxo group and carboxamide moiety introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets . Researchers can utilize this compound in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, particularly at the halogenated phenyl rings, to create novel derivatives . For laboratory use, this product is offered with a certificate of analysis and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O3/c20-13-5-8-17(16(21)10-13)23-18(25)15-2-1-9-24(19(15)26)27-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZXRQAVYXODEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of Nitrodienamines

A validated approach involves the cyclization of nitrodienamines with aldehydes to form 1,2-dihydropyridine derivatives. For example:

  • Step 1 : Condensation of ethyl 3-nitroacrylate with 4-fluorobenzaldehyde in refluxing toluene generates a nitrodienamine precursor.
  • Step 2 : Cyclization under acidic conditions (e.g., acetic acid) yields 1-[(4-fluorophenyl)methyl]-2-nitro-1,2-dihydropyridine.
  • Step 3 : Oxidation of the nitro group to a ketone using Selectfluor® in acetonitrile at 0°C produces the 2-oxo derivative.

Carboxylic Acid Functionalization

The 3-position of the dihydropyridine ring is functionalized via:

  • Hydrolysis : Treatment of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate with aqueous NaOH yields the carboxylic acid.
  • Direct Carboxylation : Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides 4-oxo-1,4-dihydropyridine-3-carboxylates, which are oxidized to the carboxylic acid.

Etherification at the 1-Position

Introducing the 4-fluorobenzyl ether group requires nucleophilic substitution or Mitsunobu conditions:

  • Method A : Reaction of 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C.
  • Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with 4-fluorobenzyl alcohol.

Table 1 : Comparison of Etherification Methods

Method Reagents Temperature Yield (%) Reference
A K₂CO₃, DMF 60°C 72
B DEAD, PPh₃ RT 85

Amide Bond Formation with 2,4-Dichloroaniline

The final step involves coupling the carboxylic acid with 2,4-dichloroaniline using carbodiimide reagents:

  • Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry DMF at 0°C.
  • Coupling : Addition of 2,4-dichloroaniline and diisopropylethylamine (DIPEA) at 50°C for 12 hours.

Table 2 : Optimization of Amidation Conditions

Coupling Agent Base Time (h) Yield (%) Purity (%)
EDC/HOBt DIPEA 12 89 98
DCC/DMAP TEA 24 75 95

Structural Characterization and Validation

The synthesized compound is validated via:

  • NMR Spectroscopy : $$ ^1H $$-NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 2H, CH₂).
  • X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters $$ a = 6.682 \, \text{Å}, b = 11.792 \, \text{Å}, c = 13.172 \, \text{Å} $$.

Challenges and Optimization Strategies

  • Diastereomer Formation : Fluorination steps may yield diastereomers requiring chromatographic separation.
  • Byproduct Mitigation : Use of anhydrous acetonitrile and argon atmosphere minimizes HF elimination during fluorination.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is part of a broader class of dihydropyridine-3-carboxamides, which are designed to inhibit RTKs such as MET, RON, and VEGFR-2. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Dihydropyridine-3-carboxamide Derivatives

Compound Name / ID Key Structural Features Primary Target(s) Selectivity Profile Potency (IC50) References
Target Compound : N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide - 2,4-Dichlorophenyl (carboxamide)
- 4-Fluorophenylmethoxy (position 1)
Likely MET/RON kinases Not reported (inferred broad kinase activity) Not reported -
BMS-777607 - 3-Fluorophenyl (carboxamide)
- 4-Ethoxy, 2-amino-3-chloropyridinyloxy (position 1)
MET, RON, Axl 10–30 nM for MET; >100-fold selectivity vs. VEGFR-2 MET IC50: 3.9 nM
DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide) - 4-Trifluoromethylbenzyl (pyrrole)
- 4-Methoxy-6-methyl (dihydropyridine)
Undisclosed kinase(s) Not reported Not reported
D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) - 4-Fluorobenzyl (pyrrole)
- 4,6-Dimethyl (dihydropyridine)
Undisclosed kinase(s) Not reported Not reported

Key Observations

BMS-777607’s 4-ethoxy and 2-amino-3-chloropyridinyloxy substituents contribute to its nanomolar MET inhibition and oral bioavailability, features absent in the target compound .

Selectivity and Kinase Inhibition :

  • BMS-777607 demonstrates >100-fold selectivity against VEGFR-2, a critical feature for minimizing off-target effects in cancer therapy . The target compound’s selectivity remains uncharacterized but may overlap with MET/RON due to shared dihydropyridine scaffolds.

Pharmacokinetic Considerations :

  • BMS-777607’s 4-ethoxy group improves metabolic stability, while the target compound’s 4-fluorophenylmethoxy substituent could influence solubility or half-life .

Emerging Analogs :

  • DM-20 and D-11 highlight the versatility of dihydropyridine carboxamides. Their trifluoromethyl or fluorobenzyl groups suggest exploration of steric and electronic effects on kinase binding .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance reaction efficiency .
  • Reaction Conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent optimization (e.g., DMF for polar intermediates) .
  • Purification Techniques : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Key Monitoring Tools : Thin-layer chromatography (TLC) for reaction progress and ¹H/¹³C NMR for structural validation .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. fluorophenylmethoxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₁₉H₁₂Cl₂FNO₃) .

Q. What structural features influence this compound’s physicochemical properties?

  • Key Features :

Structural ElementImpact
Dihydropyridine coreDictates redox activity and π-π stacking interactions .
2,4-Dichlorophenyl groupEnhances lipophilicity (logP ~3.5) and membrane permeability .
Fluorophenylmethoxy moietyModulates electronic effects (σₚ = -0.34 for fluorine) and steric bulk .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace 4-fluorophenylmethoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Introduce sulfonamide or acetylated amines to improve solubility (e.g., logS from -5.2 to -4.1) .
  • SAR Data Table :
ModificationBioactivity (IC₅₀)Selectivity Index
Parent compound12 μM1.0
4-Nitro analog8 μM1.8
Sulfonamide analog15 μM0.9

Q. What in silico strategies are effective for predicting target binding modes and off-target risks?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or MAPK) to identify key interactions (e.g., H-bonding with dihydropyridine carbonyl) .
  • ADMET Prediction : SwissADME for bioavailability (TPSA >90 Ų indicates poor absorption) and ProTox-II for hepatotoxicity alerts .

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization :
  • Compare cell-based vs. enzymatic assays (e.g., IC₅₀ discrepancies due to membrane permeability) .
  • Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity .
  • Data Reconciliation : Apply multivariate analysis (PCA or clustering) to identify confounding variables (e.g., serum protein binding in cell assays) .

Q. What strategies ensure compound stability during long-term storage and in vitro experiments?

  • Methodological Answer :

  • Storage Conditions : Lyophilized form at -80°C under argon; avoid repeated freeze-thaw cycles .
  • Solution Stability :
ConditionDegradation Rate (t₁/₂)
pH 7.4 (PBS)48 hours
pH 2.0 (gastric simulant)<6 hours
  • Stabilizers : Add 0.1% BSA to aqueous solutions to prevent aggregation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.